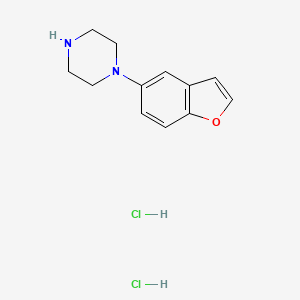

1-(1-benzofuran-5-yl)piperazinedihydrochloride

Description

1-(1-Benzofuran-5-yl)piperazinedihydrochloride is a benzofuran-piperazine hybrid compound characterized by a benzofuran moiety substituted at the 5-position with a piperazine ring, which is further dihydrochlorinated. This structure confers unique physicochemical and pharmacological properties. The compound is synthesized via multi-step reactions involving bromination, ether formation, and ammoniation, as seen in analogous benzofuran-piperazine derivatives . Its molecular formula is C₁₃H₁₆Cl₂N₂O, with a molecular weight of 299.19 g/mol (calculated from and ). The dihydrochloride salt form enhances stability and solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-(1-benzofuran-5-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.2ClH/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHJGTHZDVAGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-(1-benzofuran-5-yl)piperazinedihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that compounds containing benzofuran and piperazine moieties exhibit promising anticancer properties. For example, derivatives of benzofuran have been synthesized and tested for cytotoxicity against various cancer cell lines, including lung carcinoma cells. The incorporation of piperazine enhances the biological activity of these compounds, making them suitable candidates for further development as anticancer agents .

2. Central Nervous System Disorders

1-(1-benzofuran-5-yl)piperazinedihydrochloride may have potential applications in treating central nervous system disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This suggests a possible role in managing conditions such as anxiety, depression, and cognitive impairments .

3. Metabolic Syndrome Treatment

The compound's potential to inhibit specific enzymes involved in metabolic processes positions it as a candidate for treating metabolic syndrome-related disorders. Inhibitors of 11-hydroxysteroid dehydrogenase type 1, for instance, have been shown to ameliorate conditions like type 2 diabetes and obesity . This highlights the compound's relevance in developing therapies aimed at metabolic regulation.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various benzofuran derivatives, one specific derivative containing the piperazine moiety demonstrated significant selective toxicity towards lung cancer cells while sparing normal hepatocytes. This selectivity suggests a favorable therapeutic index, making it a candidate for further preclinical trials .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of piperazine-based compounds showed that certain derivatives could effectively reduce oxidative stress markers in neuronal cell cultures. These findings indicate potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-5-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The piperazine ring can enhance the compound’s binding affinity and specificity for these targets . Detailed studies are required to fully elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The carboxamide group in 5-(piperazin-1-yl)benzofuran-2-carboxamide hydrochloride improves water solubility compared to the parent compound .

Pharmacological and Behavioral Effects

- Enantiomer-Specific Activity : The enantiomers of structurally similar compounds, such as bk-5-MAPB (), exhibit divergent effects. For example, the (+)-enantiomer of bk-5-MAPB shows stimulant-like properties in rats, while the (−)-enantiomer lacks significant activity . This highlights the importance of stereochemistry in benzofuran derivatives.

- Receptor Binding: Piperazine-containing benzofurans (e.g., this compound) are hypothesized to interact with serotonin (5-HT) and dopamine receptors, akin to 5-MAPB and 6-APB, which act as monoamine releasers .

Biological Activity

1-(1-benzofuran-5-yl)piperazinedihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure

The compound has the molecular formula and features a piperazine ring attached to a benzofuran moiety. This structural configuration is significant for its interaction with various biological targets.

Research indicates that this compound may interact with sigma receptors, particularly σ1 and σ2 subtypes, which are implicated in various neurological processes. Sigma receptors are known to modulate intracellular signaling pathways, influencing neurotransmitter release and neuronal survival .

Table 1: Biological Targets of Sigma Receptors

| Receptor Type | Function | Implications |

|---|---|---|

| σ1 | Modulates Ca²⁺ signaling | Involved in neuroprotection and apoptosis |

| σ2 | Potentially acts as a histone binding protein | Role in cell proliferation and differentiation |

Biological Activities

This compound exhibits several biological activities, including:

- Neuroprotective Effects : Studies suggest that compounds targeting sigma receptors can exert neuroprotective effects by modulating calcium influx and reducing apoptosis in neuronal cells .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are critical in conditions such as neurodegeneration and ischemic injuries .

Study 1: Neuroprotection in Ischemia

A study investigated the neuroprotective effects of a similar benzofuran derivative in a model of focal cerebral ischemia. The results indicated significant reductions in infarct volume and improved neurological outcomes, supporting the hypothesis that sigma receptor modulation can confer neuroprotection .

Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of piperazine derivatives. The findings demonstrated that these compounds could inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 1-(1-benzofuran-5-yl)piperazinedihydrochloride?

- Synthesis : The compound can be synthesized via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd₂(dba)₃·CHCl₃) and ligands like XPhos. Reactants such as 1-Boc-piperazine and benzo[b]thiophene derivatives are coupled under reflux in anhydrous solvents (e.g., dioxane or toluene) with a base (e.g., Cs₂CO₃). Post-reaction, the Boc group is deprotected using HCl to yield the dihydrochloride salt .

- Characterization : Confirm purity via HPLC (≥95%) and structural identity using ¹H/¹³C NMR (e.g., δ 7.8–6.9 ppm for benzofuran protons) and high-resolution mass spectrometry (HRMS). Compare spectral data with literature benchmarks to validate synthesis .

Q. What safety protocols should be followed when handling this compound?

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation, skin contact, and exposure to open flames (due to hydrogen chloride release during decomposition). Store in sealed containers under dry, inert conditions .

- Waste Disposal : Neutralize acidic residues before disposal. Follow institutional guidelines for hazardous organic waste to prevent environmental release .

Q. Which analytical methods are recommended for assessing purity and stability?

- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate results against a reference standard (e.g., USP-grade materials) .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition products via LC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Quantum Chemical Modeling : Employ density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., amination). Use software like Gaussian or ORCA to simulate reaction pathways and identify optimal catalysts/solvents .

- Machine Learning : Train models on existing reaction datasets to predict yield improvements. Variables include temperature, solvent polarity, and catalyst loading. Validate predictions with small-scale experiments .

Q. How should researchers address contradictions in pharmacological data (e.g., enantiomer-specific effects)?

- Case Study : Enantiomers of benzofuran derivatives (e.g., bk-5-MAPB) show divergent behavioral effects in rat models. Resolve discrepancies by:

- Replicating experiments under standardized conditions (dose, administration route).

- Conducting receptor-binding assays (e.g., serotonin/dopamine transporters) to quantify enantiomer affinity .

- Applying molecular dynamics simulations to explore stereochemical interactions with targets .

Q. What experimental design principles apply to in vivo studies of this compound?

- Animal Models : Use Sprague-Dawley rats for behavioral assays (e.g., discrimination tasks). Include vehicle controls and blinded dosing to minimize bias .

- Dosing Strategy : Determine LD₅₀ via acute toxicity studies (OECD Guideline 423). For chronic studies, monitor organ toxicity (liver/kidney histopathology) and neurochemical changes (microdialysis) .

Q. How can reactor design improve scalability of synthesis?

- Continuous Flow Systems : Implement membrane reactors to enhance heat/mass transfer during exothermic steps (e.g., HCl addition). Optimize residence time via computational fluid dynamics (CFD) simulations .

- Separation Technologies : Use centrifugal partition chromatography (CPC) for high-purity isolation. Compare efficiency with traditional column chromatography .

Data Analysis & Troubleshooting

Q. How to interpret conflicting NMR/X-ray crystallography data during structural elucidation?

- Crystallography : Refine SHELXL models against high-resolution data (R₁ < 0.05). Check for twinning or disorder using PLATON software .

- NMR Discrepancies : Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies validate the compound’s mechanism of action in neuropharmacology?

- In Silico Screening : Dock the compound into homology models of serotonin receptors (5-HT₂A/5-HT₂C) using AutoDock Vina. Compare binding energies with known agonists .

- Electrophysiology : Perform patch-clamp assays on transfected HEK cells to measure ion channel modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.